

Pyrenocine A chemical structure and properties

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Compound of Interest		
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Pyrenocine A: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pyrenocine A, a mycotoxin produced by various fungi, has garnered significant scientific interest due to its diverse biological activities. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and biological functions of **Pyrenocine A**. Detailed experimental protocols for assessing its anti-inflammatory activity are presented, along with a summary of its known mechanisms of action, including its role in modulating the MyD88-dependent signaling pathway. This document aims to serve as a comprehensive resource for researchers and professionals involved in natural product chemistry, drug discovery, and molecular biology.

Chemical Structure and Properties

Pyrenocine A is a polyketide metabolite characterized by a pyran-2-one ring system. Its systematic IUPAC name is 5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one.[1] The structure was definitively determined and later revised based on X-ray crystal structure analysis to be 5-crotonoyl-4-methoxy-6-methyl-2-pyrone.[2]

Table 1: Chemical Identifiers of Pyrenocine A



Identifier	Value
IUPAC Name	5-[(E)-but-2-enoyl]-4-methoxy-6-methylpyran-2-one[1]
Molecular Formula	C11H12O4[1]
CAS Number	76868-97-8[1]
InChI	InChI=1S/C11H12O4/c1-4-5-8(12)11-7(2)15- 10(13)6-9(11)14-3/h4-6H,1-3H3/b5-4+[1]
InChlKey	VVYCRPVWBIEKIW-SNAWJCMRSA-N[1]
SMILES	C/C=C/C(=O)C1=C(OC(=O)C=C1OC)C[1]

Table 2: Physicochemical Properties of Pyrenocine A

Property	Value	Source
Molecular Weight	208.21 g/mol	[1]
Melting Point	110.9 - 111.6 °C	[2]
Solubility	Soluble in Dichloromethane, DMSO, Ethanol, Methanol	[3]
Appearance	Colorless single crystals (from methanol)	[2]

Table 3: Spectroscopic Data for Pyrenocine A



Spectroscopic Data	Key Features
¹³ C NMR	Signals at 163.0 (C-2), 87.7 (C-3), 168.7 (C-4), and other characteristic peaks.[2]
¹ H NMR	Signals corresponding to the crotonoyl group and the pyrone ring protons.[2]
Mass Spectrometry (LC-MS)	Precursor [M+H] ⁺ at m/z 209.081.[1]
IR Spectroscopy	Characteristic absorptions for α,β -unsaturated ketone and α -pyrone functionalities.

Biological Activities and Mechanism of Action

Pyrenocine A exhibits a broad spectrum of biological activities, including antibiotic, phytotoxic, and anti-inflammatory effects.

Antibiotic and Antifungal Activity

Pyrenocine A has demonstrated inhibitory activity against various bacteria and fungi. It is generally more effective against Gram-positive bacteria than Gram-negative bacteria.[4] It also inhibits the germination of asexual spores of several plant pathogenic fungi.[3][4]

Table 4: Antibiotic and Antifungal Activity of Pyrenocine A (ED50/IC50 values)



Organism	Activity	Value (µg/mL)
Bacillus subtilis	Growth Inhibition (ED50)	30[4]
Staphylococcus aureus	Growth Inhibition (ED50)	45[4]
Escherichia coli	Growth Inhibition (ED50)	200[4]
Fusarium oxysporum f. sp. cepae	Spore Germination Inhibition (ED ₅₀)	14[4]
Fusarium solani f. sp. pisi	Spore Germination Inhibition (ED ₅₀)	20[4]
Mucor hiemalis	Spore Germination Inhibition (ED ₅₀)	20[4]
Rhizopus stolonifer	Spore Germination Inhibition (ED ₅₀)	25[4]

Phytotoxic Activity

Pyrenocine A acts as a phytotoxin, inhibiting the elongation of onion seedlings with an ED₅₀ of 4 μ g/mL.[3][4] It also inhibits lettuce seed germination and rice seedling elongation.[3]

Anti-inflammatory Activity

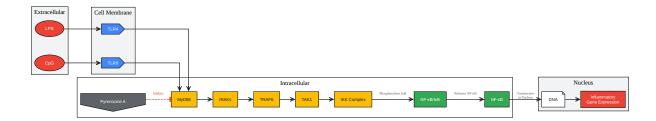
Recent studies have highlighted the potent anti-inflammatory properties of **Pyrenocine A**. It has been shown to suppress the lipopolysaccharide (LPS)-induced activation of macrophages by inhibiting the production of nitric oxide (NO) and the synthesis of inflammatory cytokines and prostaglandin E2 (PGE2).[5][6]

The anti-inflammatory effects of **Pyrenocine A** are believed to be mediated through the MyD88-dependent intracellular signaling pathway.[5][6] It inhibits the production of nitrites in macrophages stimulated with CpG DNA, a Toll-like receptor 9 (TLR9) agonist that signals through MyD88. However, it does not inhibit nitrite synthesis in response to Poly I:C, a TLR3 agonist that signals through a MyD88-independent pathway.[5] Furthermore, **Pyrenocine A** can inhibit the expression of genes related to NF-κB-mediated signal transduction in LPS-stimulated macrophages.[5][6]



Signaling Pathway

The following diagram illustrates the proposed mechanism of action for **Pyrenocine A**'s anti-inflammatory effects, specifically its interference with the MyD88-dependent signaling pathway.



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Caption: Proposed inhibitory action of **Pyrenocine A** on the MyD88-dependent signaling pathway.

Experimental Protocols

The following protocols are based on methodologies described for assessing the antiinflammatory effects of **Pyrenocine A** on macrophage cell lines.[5]

Cell Culture and Treatment

- Cell Line: RAW 264.7 murine macrophage cell line.
- Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μg/mL streptomycin.



- Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
- Plating: For experiments, seed 5 x 10⁴ cells per well in 96-well plates.
- Pyrenocine A Preparation: Dissolve lyophilized Pyrenocine A in dimethyl sulfoxide (DMSO) and then dilute to the desired final concentrations in the culture medium. The final DMSO concentration should be non-toxic to the cells (typically ≤ 0.1%).
- Treatment Protocols:
 - \circ Pre-treatment: Add various concentrations of **Pyrenocine A** (e.g., 0.11 to 3.75 μ M) to the cell culture for 2 hours before stimulation with an inflammatory agent.
 - Post-treatment: Stimulate the cells with an inflammatory agent for 2 hours, and then add various concentrations of Pyrenocine A for an additional 18 hours.
- Stimulation: Use lipopolysaccharide (LPS), CpG oligodeoxynucleotides (CpG-ODNs), or Polyinosinic:polycytidylic acid (Poly I:C) at a concentration of 1 μg/mL to induce an inflammatory response.

Nitric Oxide (NO) Production Assay (Griess Assay)

- After the treatment period (typically 18-24 hours), collect the cell culture supernatants.
- Mix 50 μL of the supernatant with 50 μL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
- Incubate the mixture at room temperature for 10 minutes.
- Measure the absorbance at 540 nm using a microplate reader.
- Quantify the nitrite concentration by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite.

Cytokine and Prostaglandin E2 (PGE2) Measurement

Collect cell culture supernatants after the treatment period.

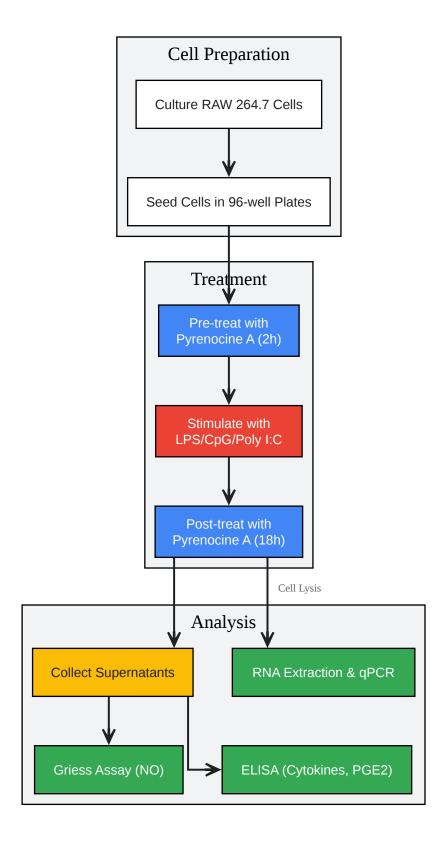


• Measure the concentrations of inflammatory cytokines (e.g., TNF-α, IL-6) and PGE2 in the supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits according to the manufacturer's instructions.

Gene Expression Analysis (Quantitative PCR)

- After treatment, lyse the cells and extract total RNA using a suitable kit (e.g., TRIzol reagent).
- Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
- Perform quantitative real-time PCR (qPCR) using specific primers for genes of interest related to the NF-κB signaling pathway (e.g., Nfkb1, Rela, Ikbka) and a housekeeping gene for normalization (e.g., Gapdh).
- Analyze the relative gene expression using the $\Delta\Delta$ Ct method.





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Caption: Workflow for assessing the anti-inflammatory activity of **Pyrenocine A**.



Conclusion

Pyrenocine A is a natural product with a well-defined chemical structure and a range of interesting biological properties. Its anti-inflammatory effects, mediated through the inhibition of the MyD88-dependent signaling pathway, make it a promising candidate for further investigation in the development of novel therapeutic agents. The data and protocols presented in this guide offer a solid foundation for researchers to explore the full potential of this intriguing molecule.

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